molecular formula C9H18BrNO B3033676 2-bromo-N-(3-methylbutyl)butanamide CAS No. 1119453-08-5

2-bromo-N-(3-methylbutyl)butanamide

Cat. No.: B3033676
CAS No.: 1119453-08-5
M. Wt: 236.15 g/mol
InChI Key: UHIXHZQDEYTIBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-(3-methylbutyl)butanamide typically involves the bromination of N-(3-methylbutyl)butanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Bromo-N-(3-methylbutyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form N-(3-methylbutyl)butanamide by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, depending on the reagents and conditions used.

Common reagents for these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-(3-methylbutyl)butanamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: It may be investigated for potential therapeutic applications, although it is primarily used for research purposes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methylbutyl)butanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, depending on the specific target and context .

Comparison with Similar Compounds

2-Bromo-N-(3-methylbutyl)butanamide can be compared with other similar compounds, such as:

    2-Bromo-N-butylbutanamide: Similar structure but without the methyl group on the butyl chain.

    2-Bromo-N-(3-methylpropyl)butanamide: Similar structure but with a shorter alkyl chain.

    2-Chloro-N-(3-methylbutyl)butanamide: Similar structure but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

2-bromo-N-(3-methylbutyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-4-8(10)9(12)11-6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIXHZQDEYTIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292137
Record name 2-Bromo-N-(3-methylbutyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-08-5
Record name 2-Bromo-N-(3-methylbutyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(3-methylbutyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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